molecular formula C5H10Br2Mg2 B8740638 dimagnesium;pentane;dibromide

dimagnesium;pentane;dibromide

Cat. No.: B8740638
M. Wt: 278.55 g/mol
InChI Key: BHNGKNROBJWJDN-UHFFFAOYSA-L
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Description

Dimagnesium pentane dibromide (BrMg-(CH₂)₅-MgBr) is a Grignard-type organometallic compound derived from 1,5-dibromopentane. Its structure features two magnesium atoms bonded to bromine and a pentane chain, forming a bimetallic reagent. This compound is primarily utilized in organic synthesis for constructing heterocyclic systems, such as phosphorinanes, via reactions with electrophiles like phosphorus sulfochloride (PSCl₂) or diphenylphosphine .

Properties

Molecular Formula

C5H10Br2Mg2

Molecular Weight

278.55 g/mol

IUPAC Name

dimagnesium;pentane;dibromide

InChI

InChI=1S/C5H10.2BrH.2Mg/c1-3-5-4-2;;;;/h1-5H2;2*1H;;/q-2;;;2*+2/p-2

InChI Key

BHNGKNROBJWJDN-UHFFFAOYSA-L

Canonical SMILES

[CH2-]CCC[CH2-].[Mg+2].[Mg+2].[Br-].[Br-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimagnesium;pentane;dibromide can be synthesized through the reaction of magnesium metal with 1,5-dibromopentane in the presence of anhydrous THF. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the magnesium from reacting with moisture or oxygen. The general reaction is as follows:

Mg+Br-(CH2)5-BrBr-Mg-(CH2)5-Mg-Br\text{Mg} + \text{Br-(CH}_2\text{)}_5\text{-Br} \rightarrow \text{Br-Mg-(CH}_2\text{)}_5\text{-Mg-Br} Mg+Br-(CH2​)5​-Br→Br-Mg-(CH2​)5​-Mg-Br

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors where magnesium turnings are reacted with 1,5-dibromopentane in THF. The reaction mixture is stirred and heated to facilitate the formation of the Grignard reagent. The product is then purified through distillation or crystallization to obtain a high-purity compound .

Chemical Reactions Analysis

Types of Reactions

Dimagnesium;pentane;dibromide undergoes several types of chemical reactions, including:

    Nucleophilic Addition: It reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.

    Substitution Reactions: It can replace halogens in organic molecules.

    Coupling Reactions: It participates in coupling reactions to form larger carbon chains.

Common Reagents and Conditions

Common reagents used with this compound include aldehydes, ketones, and esters. The reactions are typically carried out in anhydrous conditions to prevent the Grignard reagent

Comparison with Similar Compounds

Key Characteristics :

  • Molecular Formula : C₅H₁₀Mg₂Br₂
  • Molecular Weight : ~278.42 g/mol (calculated).
  • Reactivity : Acts as a nucleophile in C–P bond formation.
  • Applications: Synthesis of organophosphorus compounds, catalytic intermediates, and coordination chemistry .

Comparison with Similar Compounds

Structural and Functional Analogues

1,5-Dibromopentane

  • Molecular Formula : C₅H₁₀Br₂
  • Molecular Weight : 229.94 g/mol.
  • Role : Precursor to dimagnesium pentane dibromide. Unlike its magnesium derivative, it is a simple dihaloalkane used in cross-coupling reactions and dehalogenation .

Ethylene Dibromide (1,2-Dibromoethane)

  • Molecular Formula : C₂H₄Br₂
  • Molecular Weight : 187.86 g/mol.
  • Key Properties : High water solubility (4,321 mg/L), volatile (vapor pressure: 1.47 kPa).
  • Applications: Formerly used as a pesticide and gasoline additive; now restricted due to carcinogenicity .

Diquat Dibromide

  • Molecular Formula : C₁₂H₁₂Br₂N₂ (cation) + 2Br⁻ (dibromide salt).
  • Physical State : Pale yellow crystalline solid.
  • Toxicity requires strict handling protocols .

1,10-Dibromodecane

  • Molecular Formula : C₁₀H₂₀Br₂
  • Molecular Weight : 308.07 g/mol (calculated).
  • Applications : Crosslinking agent in polymer chemistry and organic synthesis .

2,3-Dibromopentane

  • Molecular Formula : C₅H₁₀Br₂
  • Isomerism : Structural isomer of 1,5-dibromopentane.
  • Reactivity : Undergoes dehalogenation with zinc to yield pentane, highlighting positional halogen effects .

Reactivity Profiles

Compound Reactivity Highlights Applications
Dimagnesium pentane dibromide Nucleophilic attack on electrophiles (e.g., PSCl₂) to form phosphorinanes Organophosphorus synthesis
Ethylene dibromide High volatility and solubility; reacts with nucleophiles (e.g., OH⁻) Historical fumigant, now phased out
1,10-Dibromodecane Crosslinking via alkylation; slower reactivity due to long carbon chain Polymer modification
Ethyl magnesium bromide Classic Grignard reagent for C–C bond formation; more reactive than dimagnesium analog Ketone/alcohol synthesis

Table 1: Physical and Chemical Properties

Compound Molecular Weight (g/mol) Physical State Water Solubility Key Hazard
Dimagnesium pentane dibromide 278.42 Solid Reacts violently Pyrophoric; moisture-sensitive
Ethylene dibromide 187.86 Liquid 4,321 mg/L Carcinogen
Diquat dibromide ~344.06 (monohydrate) Crystalline Slight in alcohol Acute neurotoxicity
1,5-Dibromopentane 229.94 Liquid Insoluble Irritant

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